![molecular formula C5H7N3 B2439840 6,7-Dihidro-5H-pirrolo[1,2-b][1,2,4]triazol CAS No. 1956327-30-2](/img/structure/B2439840.png)
6,7-Dihidro-5H-pirrolo[1,2-b][1,2,4]triazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a triazole ring. It has been studied for its potential as a necroptosis inhibitor, which could have implications in treating various inflammatory diseases, neurodegenerative diseases, and cancers .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as a necroptosis inhibitor, which could be useful in studying cell death mechanisms.
Mecanismo De Acción
Target of Action
The primary target of the compound 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .
Mode of Action
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole interacts with RIPK1 by binding to its allosteric pocket. This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .
Biochemical Pathways
The inhibition of RIPK1 by 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole affects the necroptosis pathway. Necroptosis is a form of cell death that is typically associated with inflammatory diseases, neurodegenerative diseases, and cancers. By inhibiting RIPK1, 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole can potentially mitigate these conditions .
Pharmacokinetics
The pharmacokinetic properties of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. In vivo studies have been performed to determine the oral exposure of this compound . .
Result of Action
The result of the action of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1, leading to potential therapeutic effects in necroptosis-related conditions.
Análisis Bioquímico
Biochemical Properties
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole has been reported to interact with receptor-interacting protein kinase 1 (RIPK1), exhibiting potent inhibitory activity . This interaction plays a crucial role in the biochemical reactions involving this compound.
Cellular Effects
The compound has shown potent anti-necroptotic activity in both human and mouse cellular assays . Necroptosis is a form of programmed cell death, and the inhibition of this process can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole involves binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction results in the inhibition of RIPK1, leading to changes in gene expression and other downstream effects.
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole in laboratory settings are limited, the compound’s potent anti-necroptotic activity suggests that it may have long-term effects on cellular function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole typically involves multiple steps, including cyclization reactions. One common method involves the reaction of hydrazine derivatives with appropriate diketones or ketoesters under acidic or basic conditions to form the triazole ring. The pyrrole ring can be introduced through cyclization reactions involving suitable precursors .
Industrial Production Methods
While specific industrial production methods for 6,7-dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyrrole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or triazole rings .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a fused ring system with a pyrrole ring and have shown various biological activities, including antimicrobial and kinase inhibitory properties.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Uniqueness
6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is unique due to its specific interaction with RIPK1, making it a potent necroptosis inhibitor. This specificity and potency distinguish it from other similar compounds, which may have broader or different biological activities .
Propiedades
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-5-6-4-7-8(5)3-1/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDGVAHRHJQVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NN2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
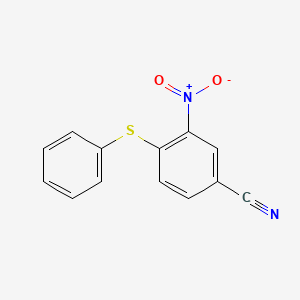
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B2439760.png)
![(2Z)-2-[(4-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2439763.png)
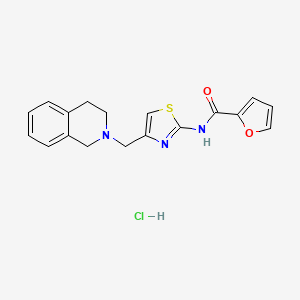
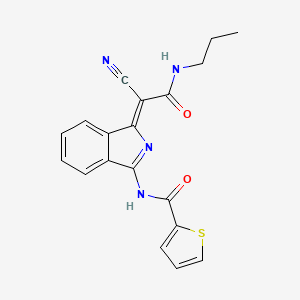
![3-isopentyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439768.png)
![(3Z)-3-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)
![2-Phenyl-5-{thieno[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2439771.png)
![3-(dimethylamino)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2439774.png)
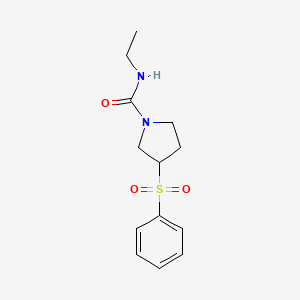
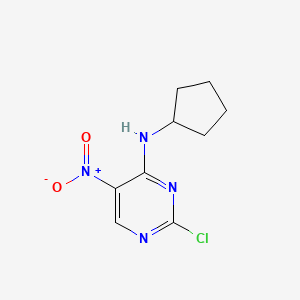
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)
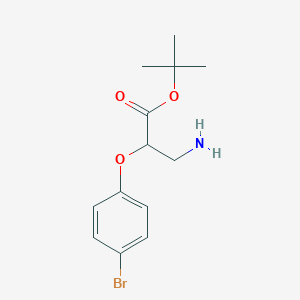
![2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B2439780.png)
